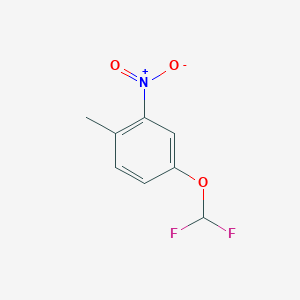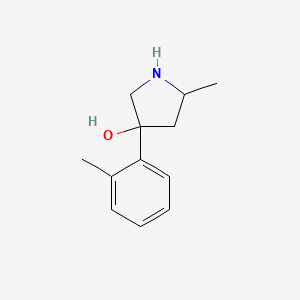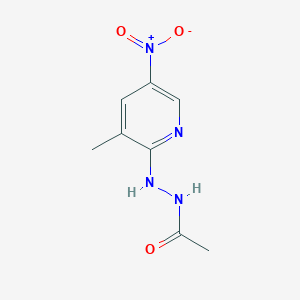
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde
Overview
Description
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde is a heterocyclic organic compound It is characterized by the presence of a benzodioxin ring system with a formyl group at the 6-position and a fluorine atom at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: 1,4-Benzodioxin-6-carboxylic acid, 8-fluoro-2,3-dihydro-.
Reduction: 1,4-Benzodioxin-6-methanol, 8-fluoro-2,3-dihydro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-: Lacks the fluorine atom at the 8-position.
1,4-Benzodioxin-6-carboxylic acid, 8-fluoro-2,3-dihydro-: Contains a carboxylic acid group instead of a formyl group.
1,4-Benzodioxin-6-methanol, 8-fluoro-2,3-dihydro-: Contains a hydroxyl group instead of a formyl group.
Uniqueness
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde is unique due to the presence of both a formyl group and a fluorine atom, which can impart distinct chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde |
InChI |
InChI=1S/C9H7FO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2 |
InChI Key |
ZTQLIJKXJZMVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2F)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


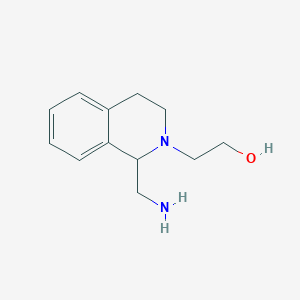
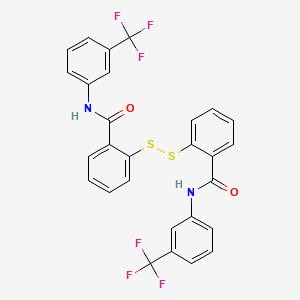

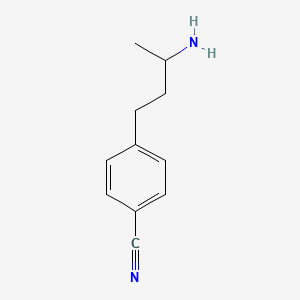
![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8684809.png)
